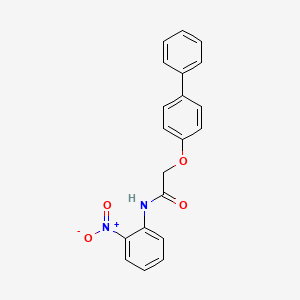
2-(4-biphenylyloxy)-N-(2-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-biphenylyloxy)-N-(2-nitrophenyl)acetamide, also known as BPN, is a synthetic compound that has been widely used in scientific research. It is a member of the family of N-arylacetamides and has shown promising results in various biochemical and physiological studies.
作用机制
2-(4-biphenylyloxy)-N-(2-nitrophenyl)acetamide selectively blocks the TRPV1 channel by binding to a specific site on the channel. This prevents the channel from opening in response to stimuli such as heat or capsaicin, which reduces pain perception and inflammation. This compound also blocks the NMDA receptor by binding to the glycine-binding site, which reduces the activity of the receptor and affects learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It reduces pain perception and inflammation by blocking the TRPV1 channel. It also affects learning and memory by blocking the NMDA receptor. This compound has been shown to have a low toxicity profile and is well-tolerated in animal studies.
实验室实验的优点和局限性
One of the advantages of using 2-(4-biphenylyloxy)-N-(2-nitrophenyl)acetamide in lab experiments is its selectivity for the TRPV1 channel and the NMDA receptor. This allows researchers to study the function of these channels and receptors without affecting other channels and receptors. Another advantage is its low toxicity profile, which allows for higher doses to be used in experiments. One limitation of using this compound is its low solubility in water, which can make it difficult to administer in some experiments.
未来方向
There are several future directions for the use of 2-(4-biphenylyloxy)-N-(2-nitrophenyl)acetamide in scientific research. One direction is the development of more potent and selective TRPV1 channel blockers. Another direction is the study of the role of the TRPV1 channel and the NMDA receptor in various diseases, such as chronic pain, inflammation, and neurodegenerative disorders. This compound could also be used as a tool to study the function of other ion channels and receptors.
合成方法
The synthesis of 2-(4-biphenylyloxy)-N-(2-nitrophenyl)acetamide involves the reaction of 2-nitroaniline and 4-biphenylol with acetic anhydride in the presence of a catalyst. The resulting compound is then purified by recrystallization. The yield of the synthesis is typically around 50%.
科学研究应用
2-(4-biphenylyloxy)-N-(2-nitrophenyl)acetamide has been widely used in scientific research as a tool to study the function of certain ion channels and receptors. It has been shown to selectively block the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation. This compound has also been used to study the function of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
属性
IUPAC Name |
N-(2-nitrophenyl)-2-(4-phenylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-20(21-18-8-4-5-9-19(18)22(24)25)14-26-17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKXUMQXLSSRNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine](/img/structure/B4970124.png)

![3,4-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4970155.png)
![N-[2-(2,3-dimethoxyphenyl)ethyl]-N'-(1-propyl-1H-1,2,4-triazol-3-yl)urea](/img/structure/B4970162.png)
![N-(4-bromo-2-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4970179.png)

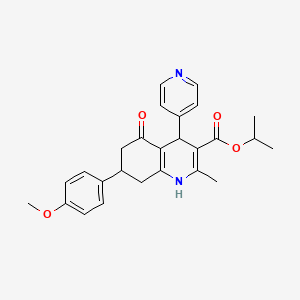

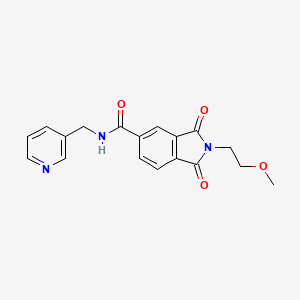
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4970216.png)

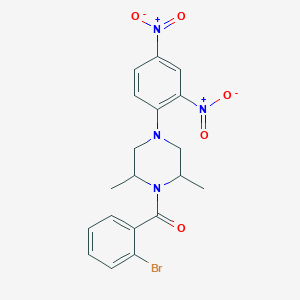
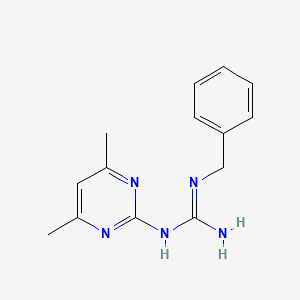
![4-ethoxy-3-nitro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4970242.png)